2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound characterized by the presence of an amino group and a pyrazole ring
Mechanism of Action
Target of Action
The primary targets of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid are currently unknown .
Mode of Action
Like other amino acids, it may interact with various enzymes, receptors, and transport proteins, influencing cellular processes .
Pharmacokinetics
As an amino acid derivative, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by enzymatic processes, and excreted via the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitro compounds, dihydropyrazole derivatives, and various substituted amides .
Scientific Research Applications
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(1H-pyrazol-4-yl)acetic acid: Lacks the methyl groups on the pyrazole ring.
2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Has additional methyl groups on the pyrazole ring.
Uniqueness
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 1,5-dimethyl groups can enhance its stability and interaction with molecular targets compared to its analogs .
Properties
IUPAC Name |
2-amino-2-(1,5-dimethylpyrazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(3-9-10(4)2)6(8)7(11)12/h3,6H,8H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBXTYHVOPUUSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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